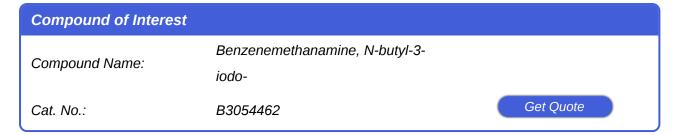




# An In-depth Technical Guide to Benzenemethanamine, N-butyl-3-iodo-

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data and a registered CAS number for **Benzenemethanamine**, **N-butyl-3-iodo-** are not readily available in public databases. The following guide has been compiled using information on closely related compounds and established synthetic methodologies. The provided data should be considered as estimations and a starting point for further research.

## **Identifiers and Physicochemical Properties**

Due to the lack of specific data for **Benzenemethanamine**, **N-butyl-3-iodo-**, this section provides information on key precursors and a structurally analogous compound, Benzenemethanamine, 3-bromo-N-butyl-. These compounds can offer insights into the expected properties of the target molecule.

Table 1: Identifiers for Related Compounds



Compound Name	CAS Number	Molecular Formula	Synonyms
3-lodobenzylamine hydrochloride	3718-88-5	C7H9CIIN	m-lodobenzylamine HCl, (3- iodophenyl)methanam ine hydrochloride[1][2]
3-lodobenzylamine	696-40-2	C7H8IN	(3- lodophenyl)methanam ine, m- lodobenzylamine[3]
Benzenemethanamine , 3-bromo-N-butyl-	60509-39-9	C11H16BrN	N-(3- bromobenzyl)butan-1- amine, (3- BROMOBENZYL)BUT YLAMINE[4]

Table 2: Physicochemical Properties of Related Compounds

Property	3-lodobenzylamine hydrochloride	3-lodobenzylamine	Benzenemethanam ine, 3-bromo-N- butyl-
Molecular Weight	269.51 g/mol [2][5]	233.05 g/mol	242.16 g/mol [4]
Appearance	White to light yellow crystalline powder[5]	Colorless to pale yellow liquid or solid[3]	Not specified
Melting Point	188-194 °C[1]	Not specified	Not specified
Boiling Point	Not specified	Not specified	Not specified
Solubility	Soluble in water	Soluble in organic solvents, limited solubility in water[3]	Not specified
InChlKey	PYFDZOCGFHIRST- UHFFFAOYSA-N[2]	LQLOGZQVKUNBRX- UHFFFAOYSA-N[3]	Not specified



## **Potential Biological Activity**

N-alkylated benzylamines are recognized as important structural motifs in a variety of biologically active compounds and are utilized as intermediates in the pharmaceutical industry. [7] Derivatives of benzylamine have been investigated for a range of therapeutic applications, including as potential treatments for neurological disorders. [8] The introduction of a halogen, such as iodine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Specifically, 3-lodobenzylamine hydrochloride serves as a crucial intermediate in the synthesis of various biologically active molecules, including agonists for adenosine A3 receptors and compounds with potential anti-cancer and anti-inflammatory properties. [5][8] Therefore, it is plausible that **Benzenemethanamine**, **N-butyl-3-iodo-** could be a subject of interest in medicinal chemistry and drug discovery programs.

## **Experimental Protocols: Synthesis**

The synthesis of **Benzenemethanamine**, **N-butyl-3-iodo-** can be approached through several established methods for N-alkylation of amines. A highly effective and common method is reductive amination.

3.1. Reductive Amination of 3-lodobenzaldehyde with Butylamine

This two-step, one-pot procedure involves the formation of an imine intermediate from 3-iodobenzaldehyde and butylamine, followed by its reduction to the target secondary amine.[9]

- Materials:
  - 3-Iodobenzaldehyde
  - Butylamine[10]
  - A suitable reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))[9]
  - An appropriate solvent (e.g., dichloromethane (DCM), methanol (MeOH))
  - An acid catalyst (optional, e.g., acetic acid)
- Procedure:



- Dissolve 3-iodobenzaldehyde (1 equivalent) in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer.
- Add butylamine (1-1.2 equivalents) to the solution. If desired, an acid catalyst can be added to facilitate imine formation.
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-(3-iodobenzylidene)butan-1-amine intermediate.
- In a separate vessel, prepare a solution or suspension of the reducing agent (1.5 equivalents) in the same solvent.
- Slowly add the reducing agent to the reaction mixture. The addition should be controlled to manage any potential effervescence.
- Continue stirring the reaction at room temperature for an additional 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).
- Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography to yield the final product,
   Benzenemethanamine, N-butyl-3-iodo-.

#### 3.2. Direct N-Alkylation of 3-Iodobenzylamine

An alternative approach is the direct alkylation of 3-iodobenzylamine with a butyl halide, such as butyl bromide.[11] This method may require careful control of reaction conditions to minimize over-alkylation to the tertiary amine.[12]

- Materials:
  - 3-lodobenzylamine



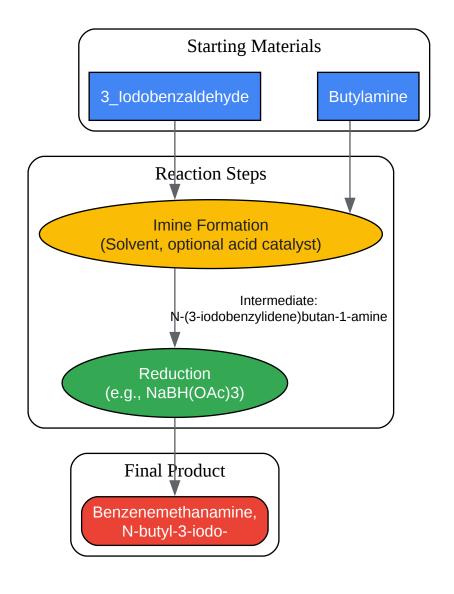
- Butyl bromide[11]
- A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃), diisopropylethylamine
   (DIPEA))
- A polar aprotic solvent (e.g., acetonitrile, dimethylformamide (DMF))

#### Procedure:

- To a solution of 3-iodobenzylamine (1 equivalent) in the chosen solvent, add the base (2-3 equivalents).
- Add butyl bromide (1-1.1 equivalents) dropwise to the stirred suspension.
- Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor for completion.
- After cooling to room temperature, filter off the base.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography to isolate the desired product.

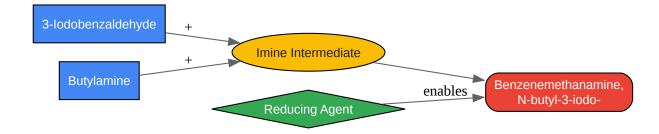
## **Visualizations**





Click to download full resolution via product page

Caption: Reductive amination workflow for the synthesis of **Benzenemethanamine**, **N-butyl-3-iodo-**.





Click to download full resolution via product page

Caption: Logical relationship of reactants and reagents in the synthesis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Reliable Chemical Trading Partner, Professional 3-lodobenzylamine hydrochloride Supply [methylbenzoate-benzoicacid.com]
- 2. 3-lodobenzylamine hydrochloride | C7H9ClIN | CID 2723861 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Benzenemethanamine, 3-bromo-N-butyl- | C11H16BrN | CID 457591 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 3-lodobenzylamine hydrochloride | 3718-88-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Butylamine | C4H11N | CID 8007 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzenemethanamine, N-butyl-3-iodo-]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3054462#benzenemethanamine-n-butyl-3-iodo-cas-number-and-identifiers]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com